8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one
Description
8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a halogenated derivative of the 4H-benzo[d][1,3]dioxin-4-one core, a heterocyclic scaffold renowned for its bioactivity and synthetic versatility. This compound features bromine and fluorine substituents at positions 8 and 7, respectively, on the benzodioxinone ring. The parent structure, 4H-benzo[d][1,3]dioxin-4-one, is integral to diverse pharmacological agents, including topoisomerase I inhibitors, antiplasmodial drugs, and cytotoxic agents .
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
8-bromo-7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-6-5(10)2-1-4-7(6)12-3-13-8(4)11/h1-2H,3H2 |
InChI Key |
JCKPRNQJKUVNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2Br)F)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the direct synthesis of the compound at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of agrochemicals and insecticides.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4H-Benzo[d][1,3]dioxin-4-one Derivatives
Key Observations:
Stereochemical Influence : Diastereomers 8 and 9 exhibit divergent bioactivities despite identical substituents, underscoring the importance of stereochemistry in pharmacological outcomes .
Core Modifications : Thio derivatives replace oxygen with sulfur, increasing lipophilicity and broadening applications to agrochemicals, unlike the oxygen-based halogenated target compound .
Research Findings and Implications
Electron-Withdrawing Substituents : Halogenation at C-7 and C-8 may improve metabolic stability and target selectivity compared to electron-donating groups (e.g., methyl or hydroxy).
Stereochemical Sensitivity : Diastereomerism in analogues (e.g., Compounds 8 vs. 9) significantly impacts biological activity, necessitating precise synthetic control during drug development .
Agrochemical vs. Pharmaceutical Applications : Thio derivatives prioritize agrochemical utility, while oxygen-based halogenated derivatives like the target compound are better suited for drug discovery due to their compatibility with enzymatic targets .
Biological Activity
8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a halogenated derivative of the benzo[d][1,3]dioxin-4-one family, notable for its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of bromine and fluorine atoms enhances its chemical stability and biological interactions, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is , with a molecular weight of approximately 247.02 g/mol. The compound features a dioxin structure, which is characterized by two fused benzene rings with a dioxin moiety. The halogen substitutions at positions 7 and 8 significantly influence its electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.02 g/mol |
| CAS Number | 1936554-76-5 |
| Structure | Chemical Structure |
The biological activity of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that this compound may exhibit enzyme inhibition properties and modulate receptor signaling pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, thereby potentially interfering with cancer cell proliferation.
Enzyme Inhibition
Studies have demonstrated that 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can inhibit various enzymes involved in metabolic processes. The presence of the fluorine atom enhances binding affinity towards these targets, which is crucial for its inhibitory effects.
Case Studies
- Topoisomerase Inhibition : A study highlighted the compound's ability to inhibit topoisomerase I with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapy due to the role of topoisomerases in tumor cell growth.
- Dioxin-like Activity : Research on brominated dioxins has shown that compounds similar to 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one exhibit dioxin-like activities that can activate the aryl hydrocarbon receptor (AhR) pathway, which is involved in various biological responses including cell proliferation and differentiation .
Comparative Analysis with Related Compounds
The biological activity of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other related compounds:
| Compound Name | Biological Activity Description |
|---|---|
| 4H-benzo[d][1,3]dioxin-4-one | Parent compound; baseline for biological activity comparison. |
| 7-Chloro-4H-benzo[d][1,3]dioxin-4-one | Chlorinated derivative; exhibits similar enzyme inhibition traits. |
| 7-Bromo-4H-benzo[d][1,3]dioxin-4-one | Brominated derivative; distinct reactivity profiles observed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
